

Understanding the Bioavailability of Delavinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Delavinone**

Cat. No.: **B15587106**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Delavinone, a natural compound isolated from the methanol extract of *Fritillaria cirrhosa*, has garnered interest for its potential pharmacological activities.^{[1][2]} Understanding its bioavailability is a critical step in evaluating its therapeutic potential. This technical guide provides an in-depth overview of the current knowledge on the bioavailability and pharmacokinetics of **Delavinone**, based on preclinical studies.

Quantitative Pharmacokinetic Data

A pivotal study in mice has provided the foundational data on the bioavailability of **Delavinone**.^{[1][2][3]} The compound was administered both intravenously and orally to determine its absolute bioavailability. A summary of the key pharmacokinetic parameters is presented below.

Table 1: Pharmacokinetic Parameters of **Delavinone** in Mice Following Intravenous Administration (1.0 mg/kg)

Parameter	Units	Mean Value (± SD)
T _{1/2z}	h	2.0 (± 0.5)
T _{max}	h	0.08 (± 0.00)
C _{max}	ng/mL	385.3 (± 113.8)
AUC(0-t)	ng·h/mL	258.4 (± 34.6)
AUC(0-∞)	ng·h/mL	262.3 (± 35.1)
V _z	L/kg	1.9 (± 0.4)
CL _z	L/h/kg	0.7 (± 0.1)
MRT(0-t)	h	1.1 (± 0.2)
MRT(0-∞)	h	1.2 (± 0.2)

Data sourced from a pharmacokinetic study in mice.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Pharmacokinetic Parameters of **Delavinone** in Mice Following IntraGastric Administration

Dose	T _{max} (h)	C _{max} (ng/mL)	AUC(0-t) (ng·h/mL)	AUC(0-∞) (ng·h/mL)	Absolute Bioavailability (F%)
2.5 mg/kg	0.4 (± 0.2)	16.3 (± 4.9)	33.2 (± 10.1)	35.9 (± 11.2)	12.4
10.0 mg/kg	0.3 (± 0.1)	36.8 (± 12.5)	129.6 (± 44.2)	143.8 (± 49.7)	

Data sourced from a pharmacokinetic study in mice.[\[1\]](#)[\[2\]](#)[\[3\]](#) The study determined the average absolute bioavailability of **Delavinone** to be 12.4%.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following is a detailed description of the methodology used in the key pharmacokinetic study of **Delavinone**.

Pharmacokinetic Study in Mice

1. Animal Model:

- ICR mice were used for the study.[2]

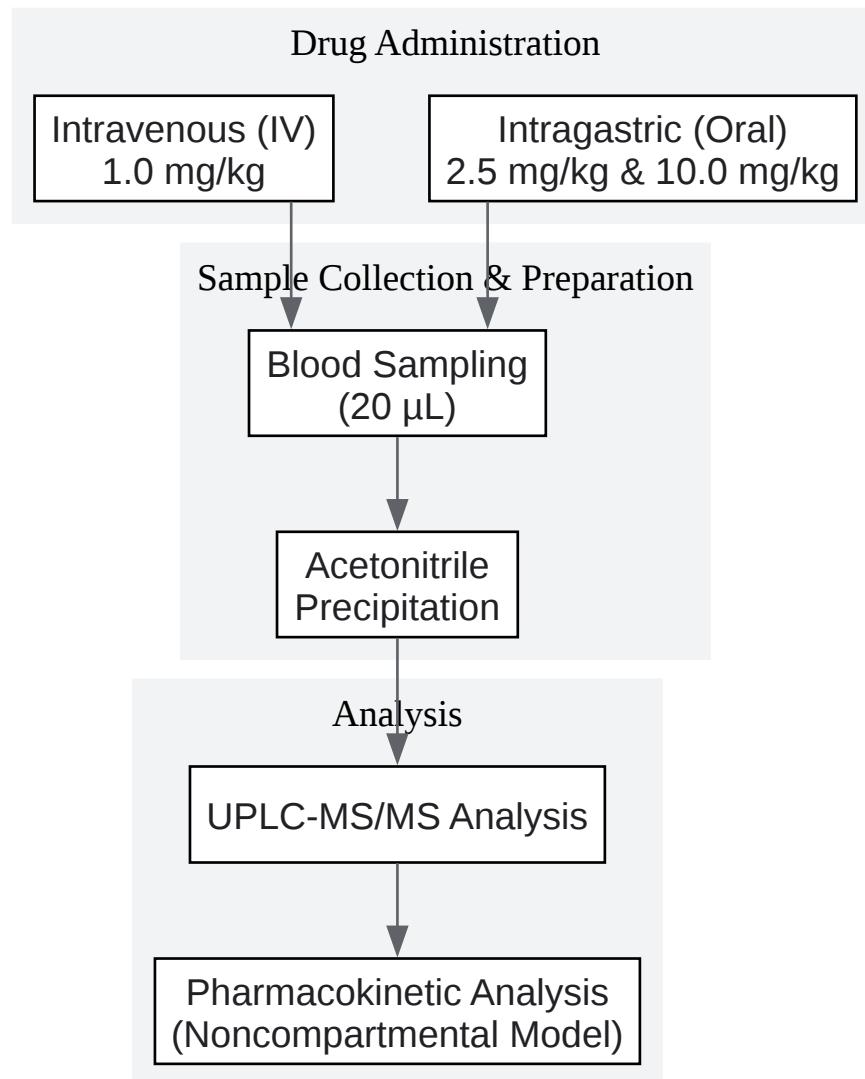
2. Administration:

- Intravenous (IV): A single dose of 1.0 mg/kg of **Delavinone** was administered.[2]
- Intragastric (Oral): Two different doses were administered: 2.5 mg/kg and 10.0 mg/kg.[2]

3. Sample Collection:

- Blood samples (20 μ L) were collected at various time points after administration.[3]
- Due to low concentrations, data beyond 8 hours post-administration was not determinable as it fell below the lower limit of quantification (LLOQ) of 1 ng/mL.[1]

4. Sample Preparation:


- Blood samples were treated using an acetonitrile precipitation method to extract **Delavinone**.[1]

5. Analytical Method:

- A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the determination of **Delavinone** in mouse blood.[1][2][3]
- The method had a linear range of 1.0-500 ng/mL.[1]
- The lower limit of quantification (LLOQ) was 1.0 ng/mL.[1][2]
- The intraday and interday precision (RSD) were less than 13%, and the accuracy ranged from 96.8% to 104.9%. [1][2]
- The average recovery was greater than 80.6%, and the matrix effect was between 88.8% and 103.4%. [1][2]

6. Pharmacokinetic Analysis:

- A noncompartmental model was used to calculate the main pharmacokinetic parameters.[\[1\]](#) [\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Understanding the Bioavailability of Delavinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587106#understanding-the-bioavailability-of-delavinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com